

# TMA-2 interaction with trace amine-associated receptor 1 (TAAR1)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,4,5-Trimethoxyamphetamine

Cat. No.: B10766956

[Get Quote](#)

An In-depth Technical Guide for the Scientific Investigation of **2,4,5-Trimethoxyamphetamine** (TMA-2) and its Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Prepared by: Gemini, Senior Application Scientist

## Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the molecular interactions between **2,4,5-trimethoxyamphetamine** (TMA-2), a synthetic psychedelic amphetamine, and the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor (GPCR) of significant interest due to its role in modulating monoaminergic neurotransmission, making it a promising target for neuropsychiatric disorders.[1][2][3] The existing literature presents a nuanced and incomplete picture of the TMA-2/TAAR1 interaction, with data indicating potential species-specific binding and a lack of characterization at the human receptor.[4] This document outlines a rigorous, multi-assay experimental strategy to definitively characterize the binding affinity, functional efficacy, and downstream signaling profile of TMA-2 at TAAR1. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, guiding the researcher from foundational binding studies to complex downstream signaling analyses.

## Introduction: The Scientific Imperative

**2,4,5-Trimethoxyamphetamine (TMA-2)** is a structural analog of mescaline and a member of the substituted amphetamine class, first synthesized in 1933.<sup>[5][6]</sup> Its psychoactive properties, characterized by hallucinogenic and variable stimulant or sedative effects, have been documented, with primary activity often attributed to serotonin 5-HT<sub>2A</sub> receptor agonism.<sup>[4][5][7][8]</sup> Concurrently, Trace Amine-Associated Receptor 1 (TAAR1), discovered in 2001, has emerged as a critical regulator of dopamine, serotonin, and norepinephrine systems.<sup>[9][10][11]</sup> Endogenous ligands for TAAR1 include trace amines like  $\beta$ -phenylethylamine and tyramine, as well as certain psychostimulants such as amphetamine and methamphetamine.<sup>[10]</sup>

The structural similarity of TMA-2 to known TAAR1 ligands raises a critical question: Does TMA-2 act as a ligand for TAAR1, and if so, what is the nature of this interaction? Preliminary data is sparse and highlights a crucial knowledge gap; one report indicated that while TMA-2 binds to rat TAAR1 with a micromolar affinity ( $K_i$  of 3,100 nM), it was inactive at the mouse TAAR1, and its activity at the human TAAR1 has not been reported.<sup>[4]</sup> This ambiguity necessitates a systematic investigation to build a complete pharmacological profile.

This guide provides the experimental logic and detailed methodologies to address this question definitively. We will proceed through a logical workflow, beginning with the foundational question of binding and progressing to the functional consequences of that interaction.

## Part 1: Foundational Characterization - Does TMA-2 Bind to TAAR1?

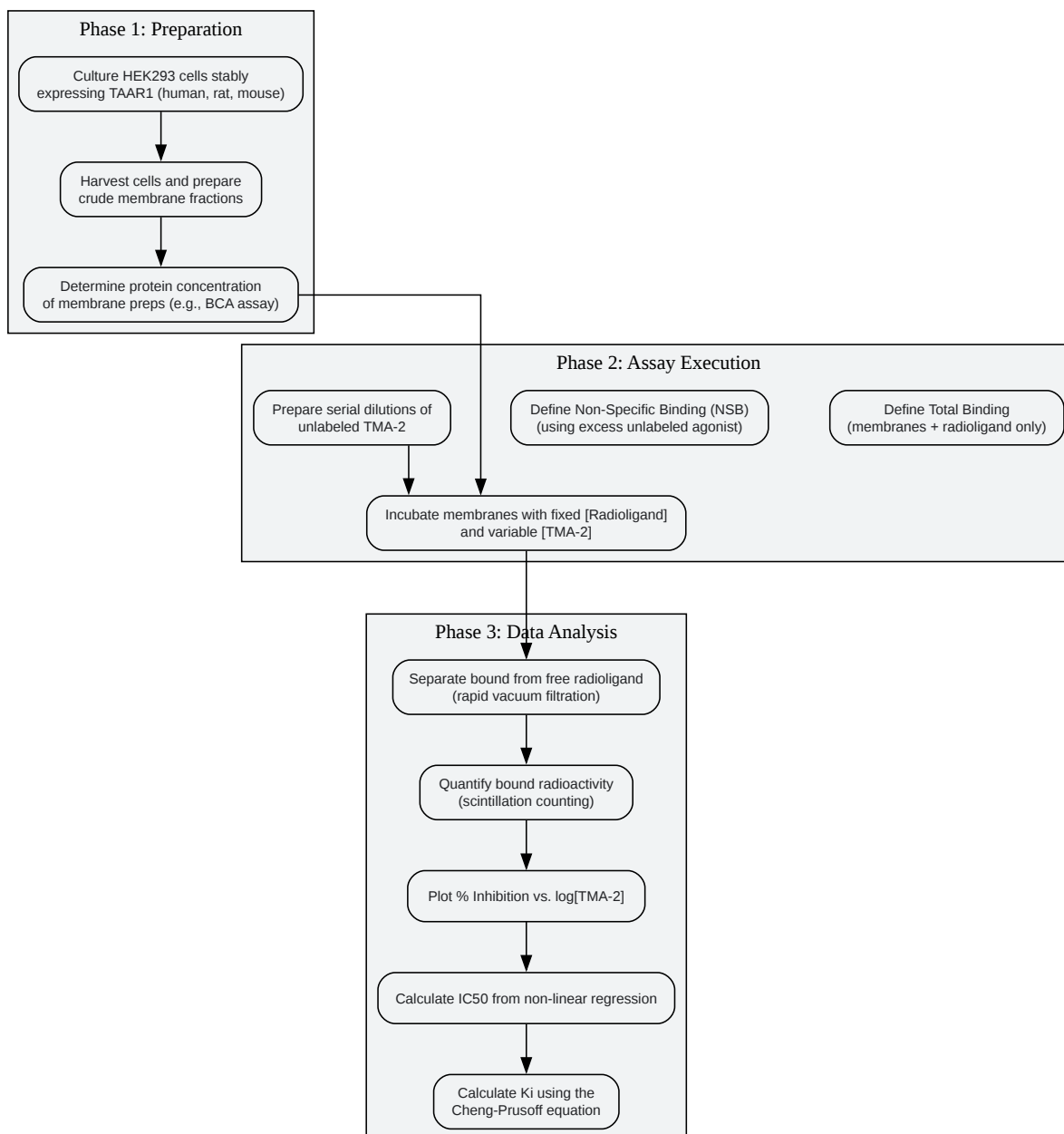
The initial and most fundamental step is to determine if TMA-2 physically interacts with the TAAR1 protein. The gold-standard method for quantifying this interaction is the radioligand binding assay.<sup>[12]</sup> This experiment will determine the binding affinity ( $K_i$ ) of TMA-2 for TAAR1 by measuring its ability to compete with a known high-affinity radiolabeled ligand.

### Rationale for Experimental Design

A competitive binding assay is employed over a saturation binding assay because TMA-2 is an unlabeled compound (the "competitor"). We will measure how increasing concentrations of TMA-2 displace a radiolabeled ligand (the "probe") that has a well-characterized, high affinity for TAAR1. The resulting data allow for the calculation of the inhibitory constant ( $K_i$ ), an intrinsic measure of the affinity of TMA-2 for the receptor. Given the reported species differences, it is critical to perform this assay on cell lines expressing human, rat, and mouse TAAR1 orthologs.

## Key Experimental Workflow: Radioligand Competitive Binding Assay

The following diagram outlines the logical flow of the competitive binding experiment.



[Click to download full resolution via product page](#)

Caption: Workflow for TAAR1 Radioligand Competitive Binding Assay.

## Detailed Step-by-Step Protocol: Radioligand Binding

- Cell Culture and Membrane Preparation:
  - Culture HEK293 cells stably expressing the TAAR1 ortholog of interest (human, rat, or mouse).
  - Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.[\[13\]](#)
  - Lyse the cells in a hypotonic buffer (e.g., 20 mM HEPES, 10 mM EDTA, pH 7.4) and homogenize.[\[13\]](#)
  - Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the membranes.
  - Wash the membrane pellet by resuspending in buffer and repeating centrifugation.
  - Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration. Store aliquots at -80°C.[\[13\]](#)
- Assay Execution:
  - Reagents:
    - Assay Buffer: 20 mM HEPES, 10 mM MgCl<sub>2</sub>, 2 mM CaCl<sub>2</sub>, pH 7.4.[\[13\]](#)
    - Radioligand: A suitable TAAR1-specific radioligand, such as [<sup>3</sup>H]RO5166017, used at a concentration near its dissociation constant (K<sub>d</sub>).[\[13\]](#)[\[14\]](#)
    - Competitor: TMA-2 hydrochloride dissolved and serially diluted over a wide concentration range (e.g., 10 pM to 100 μM).
    - NSB Control: A high concentration (e.g., 10 μM) of a known, unlabeled TAAR1 agonist to define non-specific binding.[\[13\]](#)
  - Procedure (96-well format):
    - To each well, add assay buffer, the serially diluted TMA-2 (or NSB control or vehicle for total binding).

- Add the radioligand at its fixed concentration.
- Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-40 µg protein/well).
- Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 4°C) to reach equilibrium.<sup>[13]</sup>
- Data Acquisition and Analysis:
  - Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
  - Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
  - Measure the radioactivity trapped on the filters using a liquid scintillation counter.
  - Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.
  - Plot the percentage of specific binding against the log concentration of TMA-2.
  - Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC<sub>50</sub> (the concentration of TMA-2 that inhibits 50% of specific binding).
  - Calculate the binding affinity (K<sub>i</sub>) using the Cheng-Prusoff equation:
    - $K_i = IC_{50} / (1 + [L]/K_d)$
    - Where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

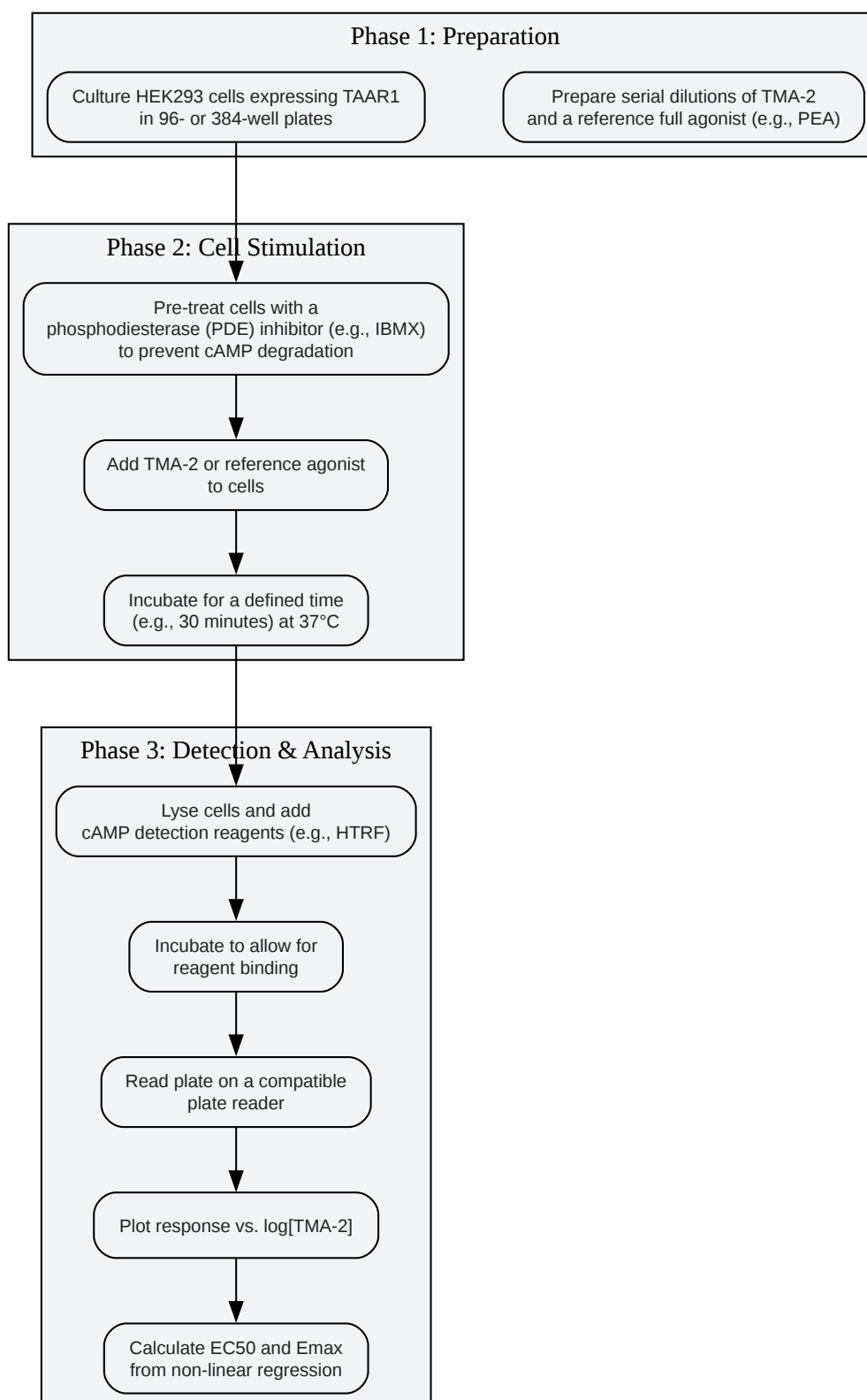
## Part 2: Functional Consequences - TAAR1 Signaling Activation

If binding is confirmed, the next critical step is to determine the functional consequence. Is TMA-2 an agonist, antagonist, or inverse agonist? TAAR1 is known to primarily couple to the Gαs protein, leading to the production of cyclic AMP (cAMP).<sup>[9][15]</sup> However, GPCRs can also signal through other pathways, such as β-arrestin recruitment, a process involved in receptor

desensitization and G-protein-independent signaling.[16] Investigating both pathways is essential for a complete profile and to assess for potential biased agonism.

## Gαs/cAMP Pathway Activation

The most direct measure of TAAR1 activation is the quantification of intracellular cAMP accumulation. A robust, cell-based functional assay will determine the efficacy (Emax) and potency (EC<sub>50</sub>) of TMA-2.



[Click to download full resolution via product page](#)

Caption: Workflow for a cell-based cAMP Accumulation Assay.

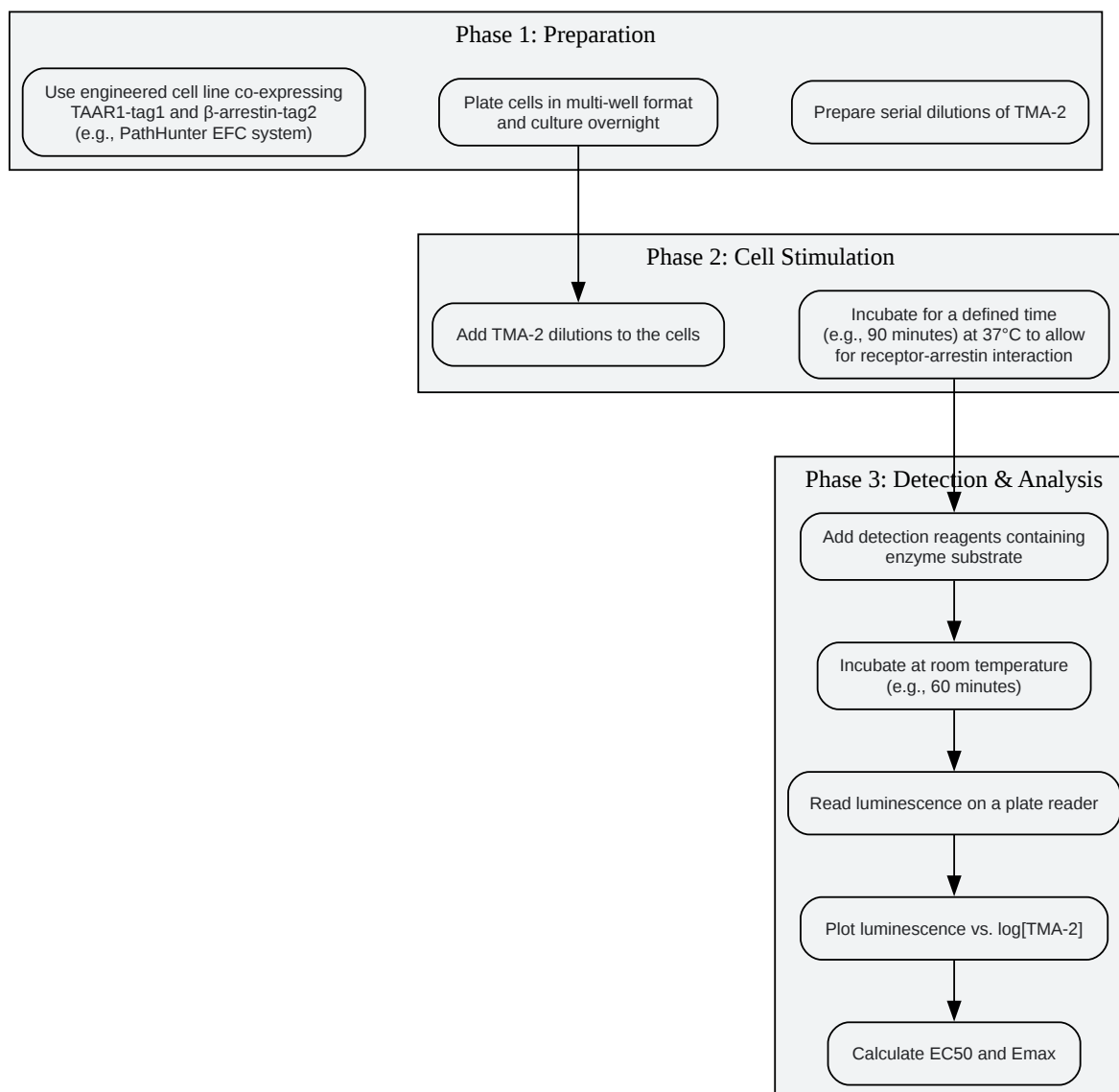


This protocol describes a common and robust method, Homogeneous Time-Resolved Fluorescence (HTRF), for cAMP detection.[\[17\]](#)

- Cell Preparation:
  - Seed HEK293-TAAR1 cells into 384-well assay plates and culture overnight.
- Compound Addition:
  - Prepare serial dilutions of TMA-2 and a reference agonist (e.g.,  $\beta$ -phenylethylamine) in stimulation buffer containing a PDE inhibitor like IBMX.
  - Aspirate culture media from the cells and add the compound dilutions.
  - Incubate the plate at 37°C for 30 minutes.
- cAMP Detection:
  - Lyse the cells and detect cAMP according to the manufacturer's protocol (e.g., Cisbio HTRF cAMP dynamic 2 kit). This typically involves adding two reagents sequentially: an anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate) and cAMP labeled with a fluorescent acceptor (d2).[\[17\]](#)
  - Cellular cAMP produced upon receptor activation competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.[\[17\]](#)
- Data Analysis:
  - Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
  - Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
  - Plot the cAMP concentration against the log concentration of TMA-2.
  - Fit the data to a sigmoidal dose-response curve to determine the  $EC_{50}$  (potency) and  $E_{max}$  (efficacy) relative to the reference full agonist.

## β-Arrestin Recruitment

β-arrestins are key proteins in GPCR regulation.[16] Ligand-induced receptor activation promotes the recruitment of β-arrestin to the receptor's intracellular domains.[18] Measuring this recruitment provides an alternative readout of receptor activation and is crucial for identifying biased agonism, where a ligand preferentially activates one pathway (e.g., G-protein) over another (e.g., β-arrestin).



[Click to download full resolution via product page](#)

Caption: Workflow for a  $\beta$ -Arrestin Recruitment Assay (EFC-based).

This protocol uses the DiscoverX PathHunter system, which is based on Enzyme Fragment Complementation (EFC).[\[18\]](#)

- Cell Preparation:
  - Use a commercially available or custom-engineered cell line that co-expresses TAAR1 fused to a small enzyme fragment (ProLink, or PK) and  $\beta$ -arrestin fused to the larger, complementing enzyme acceptor (EA) fragment of  $\beta$ -galactosidase.[\[18\]](#)
  - Plate these cells in white, clear-bottom 384-well assay plates and culture overnight.
- Compound Addition:
  - Prepare serial dilutions of TMA-2 in assay buffer.
  - Add the compound dilutions to the cells.
  - Incubate the plate at 37°C for 90 minutes. Agonist binding to TAAR1 induces  $\beta$ -arrestin recruitment, forcing the complementation of the two enzyme fragments and forming an active  $\beta$ -galactosidase enzyme.[\[18\]](#)
- Signal Detection:
  - Add the PathHunter detection reagent mixture, which contains the chemiluminescent substrate for  $\beta$ -galactosidase.
  - Incubate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
- Data Analysis:
  - Read the chemiluminescent signal on a standard plate reader.
  - Plot the relative light units (RLU) against the log concentration of TMA-2.
  - Fit the data to a sigmoidal dose-response curve to determine the  $EC_{50}$  and  $E_{max}$  for  $\beta$ -arrestin recruitment.

## Part 3: Investigating Downstream Signaling Cascades

Activation of TAAR1 and its primary signaling partners initiates a cascade of downstream events. One of the most important is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).<sup>[19]</sup> TAAR1 activation has been shown to induce ERK phosphorylation, which is involved in cellular processes like survival and plasticity.<sup>[15][19]</sup>

### Rationale and Methodology: Western Blot for pERK

To assess ERK1/2 activation, a Western blot is the most direct and reliable method. This technique allows for the specific detection of the phosphorylated (active) form of ERK (pERK) and comparison to the total amount of ERK protein, providing a normalized measure of activation.

### Detailed Step-by-Step Protocol: ERK1/2 Phosphorylation Assay

- Cell Culture and Stimulation:
  - Plate HEK293-TAAR1 cells and grow to ~80-90% confluency.
  - Starve the cells in serum-free media for several hours to reduce basal signaling.
  - Treat cells with TMA-2 at various concentrations (and time points, e.g., 5, 15, 30 minutes) at 37°C. Include a positive control (e.g., a known TAAR1 agonist) and a vehicle control.
- Protein Extraction:
  - Immediately after stimulation, place plates on ice and aspirate the media.
  - Wash cells with ice-cold PBS.
  - Lyse the cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells, collect the lysate, and clarify by centrifugation.
- Western Blotting:
  - Determine the protein concentration of the supernatant.
  - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  - Separate proteins by size via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  - Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
  - Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
  - Strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK) as a loading control.
  - Quantify the band intensities for p-ERK and t-ERK using densitometry software.
  - Calculate the p-ERK/t-ERK ratio for each sample and normalize to the vehicle control to determine the fold-change in ERK activation.

## Data Interpretation and Integrated Pharmacological Profile

The collective data from these assays will provide a comprehensive profile of TMA-2's interaction with TAAR1 across different species.

## Summarizing Quantitative Data

All quantitative data should be compiled into clear tables for easy comparison.

Table 1: Binding Affinity of TMA-2 at TAAR1 Orthologs

Species	Ki (nM) ± SEM	n
Human	Experimental Value	3
Rat	Experimental Value	3
Mouse	Experimental Value	3

(SEM: Standard Error of the Mean; n: number of independent experiments)

Table 2: Functional Activity of TMA-2 at Human TAAR1

Assay Pathway	Parameter	Value ± SEM
cAMP Accumulation	EC <sub>50</sub> (nM)	Experimental Value
	E <sub>max</sub> (% of Ref. Agonist)	Experimental Value
β-Arrestin Recruitment	EC <sub>50</sub> (nM)	Experimental Value
	E <sub>max</sub> (% of Ref. Agonist)	Experimental Value

(Reference Agonist could be β-phenylethylamine)

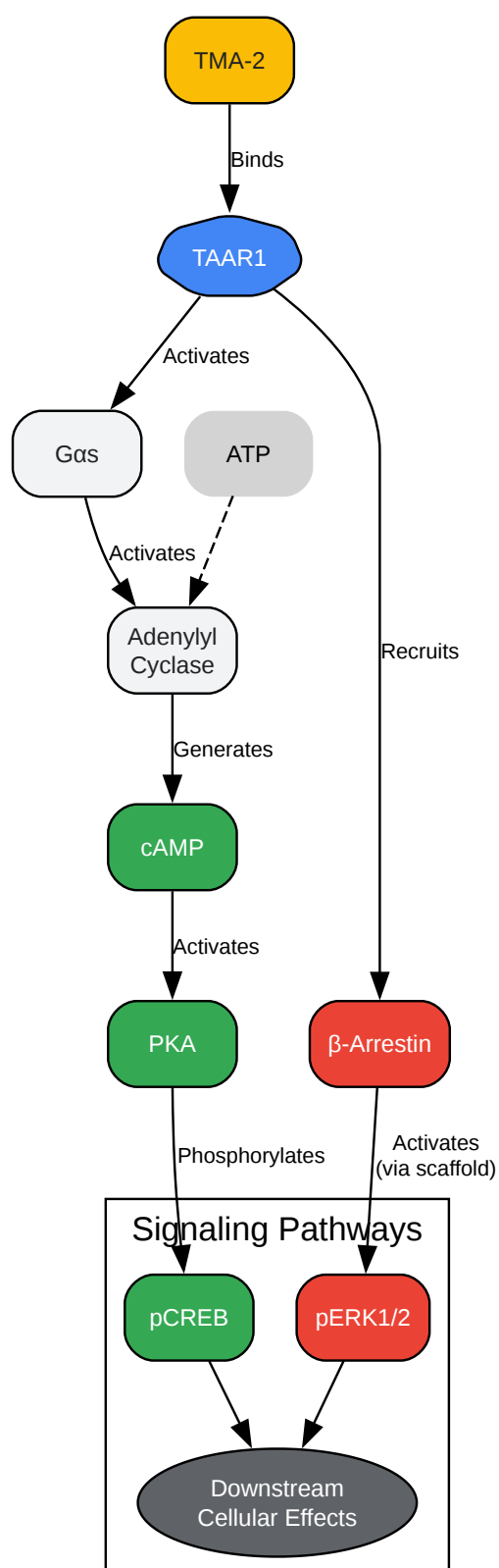
## Building the Narrative: Possible Outcomes

- **No Binding:** If TMA-2 fails to displace the radioligand at any TAAR1 ortholog, it can be concluded that it is not a direct ligand for this receptor. Its psychoactive effects would then be attributable to other targets (e.g., 5-HT<sub>2A</sub> receptors).
- **Binding with No Functional Activity:** TMA-2 may bind but fail to elicit a response in either the cAMP or β-arrestin assays. In this scenario, it should be tested for antagonist activity by assessing its ability to block the effects of a known TAAR1 agonist.

- Agonist Activity: If TMA-2 demonstrates concentration-dependent increases in cAMP and/or  $\beta$ -arrestin recruitment, it is an agonist. The key parameters will be:
  - Potency ( $EC_{50}$ ): How much of the compound is needed to elicit a half-maximal response.
  - Efficacy ( $E_{max}$ ): The maximal response compared to a known full agonist. If  $E_{max}$  is significantly less than 100%, TMA-2 is a partial agonist.
- Biased Agonism: If TMA-2 potently activates one pathway (e.g., cAMP) but is weak or inactive in the other (e.g.,  $\beta$ -arrestin), it is considered a biased agonist. This is a critical finding in modern pharmacology, as biased ligands can offer therapeutic advantages by selectively activating desired signaling pathways.
- Species-Specific Profile: The results may confirm the initial literature, showing binding and/or activity at rat TAAR1 but not at mouse or human TAAR1. This is a vital discovery for preclinical model selection and translational drug development.

The following diagram illustrates the primary signaling pathways investigated in this guide.





[Click to download full resolution via product page](#)

Caption: TAAR1 Canonical (Gαs/cAMP) and β-Arrestin Signaling Pathways.

## Conclusion

The interaction between TMA-2 and TAAR1 remains an open and compelling scientific question. The psychoactive profile of TMA-2, combined with the neuromodulatory role of TAAR1, suggests that a potential interaction could have significant implications for understanding brain function and for psychopharmacology. The experimental framework detailed in this guide—progressing from binding affinity to G-protein and  $\beta$ -arrestin functional assays, and finally to downstream effector phosphorylation—provides a rigorous and comprehensive strategy to elucidate this relationship. By systematically applying these self-validating protocols, researchers can generate a definitive pharmacological profile of TMA-2 at TAAR1, resolving existing ambiguities and providing a solid foundation for future in vivo and clinical research.

## References

- Measurement of  $\beta$ -Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017).
- Measurement of cAMP for  $G_{\alpha s}$ - and  $G_{\alpha i}$  Protein-Coupled Receptors (GPCRs). (2017).
- cAMP assays in GPCR drug discovery. (2017). PubMed. [Link]
- Report on the risk assessment of TMA-2 in the framework of the joint action on new synthetic drugs. (2003). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
- TAAR1 - Wikipedia. (n.d.). Wikipedia. [Link]
- ClickArr: a novel, high-throughput assay for evaluating  $\beta$ -arrestin isoform recruitment. (2023). bioRxiv. [Link]
- Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery. (n.d.).
- MULTISCREEN™ Beta Arrestin Sensor Technology. (n.d.). Multispan, Inc. [Link]
- A 1,536-Well cAMP Assay for  $G_s$ - and  $G_i$ -Coupled Receptors Using Enzyme Fragmentation Complement
- Application of  $\beta$  Arrestin Assays to the Orphan GPCR World. (2017). YouTube. [Link]
- cAMP Accumulation Assay. (n.d.).
- Measurement of cAMP for  $G_{\alpha s}$ - and  $G_{\alpha i}$  Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual. [Link]
- Mechanism of action of TAAR1 agonists. (n.d.). Consensus. [Link]
- Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. (2020). PubMed Central. [Link]
- Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. (2018). Frontiers in Pharmacology. [Link]
- TAAR1 and Psychostimulant Addiction. (2020). PubMed Central. [Link]

- TMA-2: An Amphetamine Compound With Unique Sedative Properties. (2023). Tripsitter. [Link]
- TMA-2. (n.d.). PsychonautWiki. [Link]
- Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. (2022). PubMed Central. [Link]
- Trace amine-associated receptor - Wikipedia. (n.d.). Wikipedia. [Link]
- Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. (2022).
- **2,4,5-Trimethoxyamphetamine** - Wikipedia. (n.d.). Wikipedia. [Link]
- Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. (2018). PubMed Central. [Link]
- Assay in Summary\_ki. (n.d.). BindingDB. [Link]
- Easy TMA-2 Synthesis. (2005). Sciencemadness Discussion Board. [Link]
- 3,4,5-Trimethoxyamphetamine - Wikipedia. (n.d.). Wikipedia. [Link]
- Harmaline - Wikipedia. (n.d.). Wikipedia. [Link]
- Trimethoxyamphetamine - Wikipedia. (n.d.). Wikipedia. [Link]
- TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. (2011). PubMed Central. [Link]
- DOx - Wikipedia. (n.d.). Wikipedia. [Link]
- Ligand recognition and G-protein coupling of trace amine receptor TAAR1. (2023). PubMed. [Link]
- Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. (2023). MDPI. [Link]
- Pharmacokinetics of trimethylamine in rats, including the effects of a synthetic diet. (1998). PubMed. [Link]
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2014). PubMed Central. [Link]
- Vascular reactivity stimulated by TMA and TMAO: Are perivascular adipose tissue and endothelium involved?. (2020). PubMed Central. [Link]
- Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. (2018). PubMed Central. [Link]
- Trace amine-associated receptor 1 (TAAR1)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. consensus.app [consensus.app]
- 2. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 5. psychonautwiki.org [psychonautwiki.org]
- 6. DOx - Wikipedia [en.wikipedia.org]
- 7. drugsandalcohol.ie [drugsandalcohol.ie]
- 8. tripsitter.com [tripsitter.com]
- 9. TAAR1 - Wikipedia [en.wikipedia.org]
- 10. Trace amine-associated receptor - Wikipedia [en.wikipedia.org]
- 11. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay in Summary\_ki [bindingdb.org]
- 14. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 16. multispaninc.com [multispaninc.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of  $\beta$ -Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TMA-2 interaction with trace amine-associated receptor 1 (TAAR1)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10766956#tma-2-interaction-with-trace-amine-associated-receptor-1-taar1]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)